molecular formula C19H15N3O B8197639 (R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole

(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B8197639
M. Wt: 301.3 g/mol
InChI Key: QYXGHXWEYNBAAR-SFHVURJKSA-N
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Description

®-2-([2,2’-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that features a bipyridine moiety and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-([2,2’-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through the coupling of pyridine derivatives.

    Oxazole Ring Formation: The oxazole ring is formed via cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis reactors and continuous flow chemistry techniques to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bipyridine moiety allows for various substitution reactions, often facilitated by metal catalysts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Metal catalysts such as palladium or platinum complexes.

Major Products:

    Oxidation: Oxidized derivatives of the bipyridine and oxazole rings.

    Reduction: Reduced forms of the compound, potentially altering the functional groups on the bipyridine or oxazole rings.

    Substitution: Substituted bipyridine derivatives with various functional groups.

Chemistry:

    Coordination Chemistry: Used as a ligand in the formation of metal complexes.

    Catalysis: Acts as a catalyst or co-catalyst in various organic reactions.

Biology:

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine:

    Drug Development:

Industry:

    Material Science: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of ®-2-([2,2’-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The bipyridine moiety plays a crucial role in binding to metal centers, while the oxazole ring can influence the electronic properties of the complex.

Comparison with Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative without the oxazole ring.

    4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.

    Phenyl-oxazole Derivatives: Compounds with similar oxazole rings but different substituents.

Uniqueness: ®-2-([2,2’-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its combination of a chiral center, bipyridine moiety, and oxazole ring. This combination imparts distinct electronic and steric properties, making it a versatile ligand in coordination chemistry and catalysis.

Properties

IUPAC Name

(4R)-4-phenyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-2-7-14(8-3-1)18-13-23-19(22-18)17-11-6-10-16(21-17)15-9-4-5-12-20-15/h1-12,18H,13H2/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXGHXWEYNBAAR-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC(=N2)C3=CC=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 2
Reactant of Route 2
(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 3
(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 4
(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 5
Reactant of Route 5
(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 6
(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole

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